Z-Val-ONp
Overview
Description
Z-Val-ONp is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a nitrophenyl group, a benzyloxycarbonyl group, and an L-valinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-ONp typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-valine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Ester Bond: The protected L-valine is then reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Z-Val-ONp can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-((benzyloxy)carbonyl)-L-valine.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-nitrophenol and N-((benzyloxy)carbonyl)-L-valine.
Reduction: 4-aminophenyl N-((benzyloxy)carbonyl)-L-valinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Val-ONp has several scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of esterases and proteases.
Biology: It serves as a model compound to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a prodrug.
Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Z-Val-ONp involves its interaction with specific enzymes or molecular targets. For example, in enzymatic assays, the compound is hydrolyzed by esterases or proteases, leading to the release of 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-phenylalaninate
- 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-serinate
- 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-glycinate
Uniqueness
Z-Val-ONp is unique due to the presence of the L-valinate moiety, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying enzyme specificity and for use in various synthetic applications.
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-13(2)17(20-19(23)26-12-14-6-4-3-5-7-14)18(22)27-16-10-8-15(9-11-16)21(24)25/h3-11,13,17H,12H2,1-2H3,(H,20,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFONBITBIYJPS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146960 | |
Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10512-93-3 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10512-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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